molecular formula C8H10ClNOS B8461520 4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride CAS No. 58095-38-8

4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride

Cat. No. B8461520
M. Wt: 203.69 g/mol
InChI Key: BYGAIZMVLHHNDY-UHFFFAOYSA-N
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Patent
US04036979

Procedure details

A mixture of (+)-N-(4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl)formamide (52.65 grams) in 525 ml. of 95% ethanol and 525 ml. of 2N HCl is heated at reflux for 2 hours. The mixture is cooled, filtered through glass wool and the filtrate is evaporated to dryness. The dark solid is dissolved in 180 ml. of water and the insoluble material is collected by filtration. The filter cake is washed with 70 ml. of water and the combined solution containing the title compound is used in the next operation. A 3 ml. solution is evaporated to dryness and the residue is dissolved in 95% ethanol. The ethanol solution is decolorized with activated carbon and filtered. The filtrate is evaporated to dryness to afford 0.5 grams of the title compound, m.p. 212°-214° C. (dec.), [α]D26 = + 13.56° (c, 0.59 in methanol).
Quantity
52.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11]C=O)[CH2:4][CH2:3]1.[ClH:14]>C(O)C>[ClH:14].[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH2:11])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
52.65 g
Type
reactant
Smiles
O=C1CCC(C2=C1SC=C2)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered through glass wool
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The dark solid is dissolved in 180 ml
FILTRATION
Type
FILTRATION
Details
of water and the insoluble material is collected by filtration
WASH
Type
WASH
Details
The filter cake is washed with 70 ml
ADDITION
Type
ADDITION
Details
of water and the combined solution containing the title compound
CUSTOM
Type
CUSTOM
Details
solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 95% ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.O=C1CCC(C2=C1SC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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